molecular formula C26H25N7O4 B2981738 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide CAS No. 1171218-23-7

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide

Cat. No. B2981738
CAS RN: 1171218-23-7
M. Wt: 499.531
InChI Key: CZYJJTPAKPKATB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-6-yl group, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in pharmaceuticals and have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, which provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups suggests that it could participate in a variety of reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the potential for synthesizing pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiative cyclocondensation, highlighting their insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020). Similarly, the synthesis of novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives has been explored, with some compounds exhibiting higher anticancer activity than reference drugs and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial and Anticancer Activity

Several studies have focused on the antimicrobial and anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds synthesized from pyrazolo[3,4-d][1,3]oxazin-4-one showed promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying significant inhibitory activity (Abdellatif et al., 2014). Another study demonstrated the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with notable anticancer and anti-5-lipoxygenase agents, showing significant cytotoxic activity against HCT-116 and MCF-7 cell lines (Rahmouni et al., 2016).

Novel Therapeutic Agents

The development of novel therapeutic agents through the synthesis of pyrazolo[1,5-a]pyrimidines has been researched, with compounds displaying subnanomolar affinity for the translocator protein 18 kDa (TSPO), indicating their potential as early biomarkers of neuroinflammatory processes (Damont et al., 2015). Additionally, novel synthesis methodologies have been explored for producing 2-aryl quinazolin-4(3H)-ones and 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, some of which demonstrated potential anticancer activities (Mulakayala et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazolo[3,4-d]pyrimidines are reported to have pharmacological potential as antiviral, antimicrobial, and antitumor agents .

Future Directions

Future research could involve further exploration of the biological activities of this compound and similar compounds, as well as the development of new synthesis methods .

properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O4/c1-14-7-6-8-20(16(14)3)32-23-19(13-27-32)25(35)30-26(29-23)33-22(11-15(2)31-33)28-24(34)18-10-9-17(36-4)12-21(18)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYJJTPAKPKATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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